The Chemical Architecture and Reactivity of 2,3-Dihydro-1H-indene-1,5-diamine: A Technical Guide for Drug Discovery
The Chemical Architecture and Reactivity of 2,3-Dihydro-1H-indene-1,5-diamine: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that offer precise spatial geometry and tunable reactivity. 2,3-Dihydro-1H-indene-1,5-diamine (commonly known as 1,5-indanediamine) has emerged as a critical bifunctional building block[1]. Featuring a rigid bicyclic indane core and two electronically distinct amino groups, this molecule is extensively utilized in the synthesis of oncology therapeutics, most notably as a core fragment in Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors[2].
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, orthogonal reactivity, and self-validating synthesis protocols of this scaffold, providing actionable insights for drug development professionals.
Structural Anatomy and Physicochemical Profiling
The structural brilliance of 2,3-dihydro-1H-indene-1,5-diamine lies in its dual-amine nature. The molecule presents an aliphatic amine at the C1 position (a chiral center) and an aromatic amine (aniline derivative) at the C5 position .
This architectural difference creates a profound electronic asymmetry:
-
The C1 Aliphatic Amine: Lacks resonance stabilization, making it highly basic (pKa ~9.5) and strongly nucleophilic.
-
The C5 Aromatic Amine: The lone pair on the nitrogen is delocalized into the benzene ring, significantly reducing its basicity (pKa ~4.8) and nucleophilicity.
Table 1: Physicochemical and Structural Data
| Property | Value | Structural & Mechanistic Significance |
| Chemical Name | 2,3-Dihydro-1H-indene-1,5-diamine | Defines the bicyclic indane core with two distinct amine sites. |
| Synonyms | 1,5-Indanediamine; 5-Aminoindan-1-amine | Standard nomenclature in patent literature and bench chemistry[1]. |
| CAS Registry Number | 917388-94-4 (Free Base) | Primary identifier for procurement and regulatory tracking[3]. |
| Molecular Formula | C9H12N2 | Dictates the exact monoisotopic mass of 148.1000 Da[3]. |
| Molecular Weight | 148.21 g/mol | Low molecular weight qualifies it as an ideal fragment for Fragment-Based Drug Design (FBDD). |
| pKa (C1 Amine) | ~9.5 (Estimated) | Highly basic; exists as an ammonium cation at physiological pH, often interacting with kinase hinge regions. |
| pKa (C5 Amine) | ~4.8 (Estimated) | Weakly basic; remains largely unprotonated at physiological pH, ideal for stable amide coupling[4]. |
Orthogonal Reactivity and Mechanistic Control
The Δ pKa of approximately 4.7 between the two amines is a massive synthetic advantage. It allows for orthogonal functionalization without the need for complex protecting-group chemistry .
By strictly controlling the pH of the reaction medium, chemists can direct electrophiles to either the C1 or C5 position:
-
Kinetic Control (Basic Conditions, pH > 10): Both amines are deprotonated. The C1 aliphatic amine is intrinsically more nucleophilic and will react preferentially with alkyl halides or acid chlorides.
-
Thermodynamic/Orthogonal Control (Mildly Acidic Conditions, pH ~6): The C1 amine becomes protonated ( NH3+ ) and rendered entirely non-nucleophilic. The C5 aromatic amine remains unprotonated and free to undergo cross-coupling, diazotization, or amide bond formation.
pH-dependent orthogonal reactivity of the C1 and C5 amines in 2,3-dihydro-1H-indene-1,5-diamine.
Self-Validating Synthesis Protocol
To ensure high yield and purity, the synthesis of 2,3-dihydro-1H-indene-1,5-diamine typically proceeds via a three-step route starting from commercially available 1-indanone[5]. Every step below includes a causality explanation and an integrated validation checkpoint to ensure the system is self-correcting.
Phase 1: Regioselective Nitration
-
Procedure: Dissolve 1-indanone in concentrated H2SO4 at 0°C. Slowly add a pre-cooled mixture of HNO3 / H2SO4 dropwise. Quench over crushed ice, filter the precipitate, and recrystallize from ethanol.
-
Causality: The carbonyl group at C1 is strongly electron-withdrawing, acting as a meta-director. This forces the nitronium ion ( NO2+ ) to attack the C5 and C7 positions. Strict temperature control (0°C) prevents over-nitration.
-
Validation (QC): Monitor via TLC (Hexane:EtOAc 3:1). Confirm the isolation of the 5-nitro-1-indanone isomer via 1 H-NMR by identifying the characteristic ABX spin system of the aromatic protons, which distinguishes it from the 7-nitro byproduct.
Phase 2: Reductive Amination
-
Procedure: Dissolve 5-nitro-1-indanone in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate ( NH4OAc ) and stir for 2 hours. Add sodium cyanoborohydride ( NaBH3CN ) in portions. Work up with aqueous NaOH, extract with EtOAc, and purify to yield 5-nitroindan-1-amine[5].
-
Causality: NH4OAc acts as both the ammonia source and a mild acid catalyst to form the imine intermediate. NaBH3CN is chosen because it selectively reduces the imine at pH 6-7 without reducing the nitro group or any unreacted ketone[5].
-
Validation (QC): LC-MS analysis must show the complete disappearance of the ketone mass [M+H]+ and the appearance of the primary amine mass. A Ninhydrin stain on the TLC plate will appear positive (purple), confirming the presence of the primary aliphatic amine.
Phase 3: Catalytic Hydrogenation
-
Procedure: Dissolve 5-nitroindan-1-amine in ethanol. Add 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. Filter through Celite and concentrate in vacuo[6].
-
Causality: Palladium on carbon (Pd/C) under mild H2 pressure selectively reduces the aromatic nitro group to an aniline derivative without cleaving the benzylic C-N bond at C1.
-
Validation (QC): Observe a UV-Vis shift. The reduction of the nitro group eliminates the strong charge-transfer absorption band, resulting in a color change from yellow to colorless. Mass spectrometry will confirm a -30 Da mass shift (conversion of −NO2 to −NH2 ).
Workflow for the synthesis of 2,3-dihydro-1H-indene-1,5-diamine and MELK inhibitor integration.
Application in Targeted Therapeutics (MELK Inhibition)
The 2,3-dihydro-1H-indene-1,5-diamine scaffold is a cornerstone in the development of quinoline-based MELK inhibitors, which are investigated for their efficacy in suppressing tumor cell proliferation in various cancers[2].
In the synthesis of these inhibitors, the C5 aromatic amine is typically coupled to a highly functionalized quinoline core via a nucleophilic aromatic substitution ( SNAr ) or Buchwald-Hartwig cross-coupling[4]. The C1 aliphatic amine is often left unmodified or dimethylated (forming N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine)[7]. In the kinase's ATP-binding pocket, the rigid indane ring forces the C1 amine into an optimal vector to interact with the solvent-exposed region or form critical hydrogen bonds with the kinase hinge region, thereby drastically increasing the binding affinity and selectivity of the drug[2].
Pro-Tip for Drug Developers: Because the C1 position is chiral, the biological activity of the resulting MELK inhibitor is often highly dependent on stereochemistry. Incorporating a chiral resolution step (e.g., using tartaric acid derivatives) after Phase 2 of the synthesis is standard practice to isolate the eutomer prior to final coupling.
References
-
Title: N2-[(1S)-6-methyl-2,3-dihydro-1H-inden-1-yl]-1,3,5-triazine-2,4-diamine - Guidechem Source: guidechem.com URL: 3
-
Title: 2,3-dihydro-1H-indene-1,5-diamine - Sigma-Aldrich Source: sigmaaldrich.com URL: 1
-
Title: Dimethyl indene | Sigma-Aldrich Source: sigmaaldrich.com URL: 7
-
Title: US9120749B2 - Quinoline derivatives and MELK inhibitors containing the same - Google Patents Source: google.com URL: 2
-
Title: QUINOLINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME - European Patent Office - EP 2597955 B1 Source: googleapis.com URL: 4
-
Title: 5-Amino-4-methoxy-1-indanone | 1116359-21-7 | Benchchem Source: benchchem.com URL: 5
Sources
- 1. 2,3-dihydro-1H-indene-1,5-diamine [sigmaaldrich.com]
- 2. US9120749B2 - Quinoline derivatives and MELK inhibitors containing the same - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 5-Amino-4-methoxy-1-indanone | 1116359-21-7 | Benchchem [benchchem.com]
- 6. Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)Thiourea as TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl indene | Sigma-Aldrich [sigmaaldrich.com]
